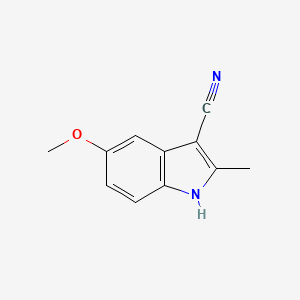

5-甲氧基-2-甲基-1H-吲哚-3-腈

描述

5-methoxy-2-methyl-1H-indole-3-carbonitrile is a chemical compound with the molecular formula C10H8N2O . It is used as a reactant in the preparation of indolylquinoxalines by condensation reactions, alkylindoles via Ir-catalyzed reductive alkylation, arylation reactions using a palladium acetate catalyst, enantioselective Friedel-Crafts alkylation, and stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation .

Synthesis Analysis

The synthesis of 5-methoxy-2-methyl-1H-indole-3-carbonitrile involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis

The molecular structure of 5-methoxy-2-methyl-1H-indole-3-carbonitrile is represented by the InChI code1S/C10H8N2O/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10/h2-4,6,12H,1H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. Chemical Reactions Analysis

5-methoxy-2-methyl-1H-indole-3-carbonitrile is involved in various chemical reactions. For instance, it is used as a reactant in the preparation of indolylquinoxalines by condensation reactions . It is also used in the preparation of alkylindoles via Ir-catalyzed reductive alkylation, and in arylation reactions using a palladium acetate catalyst .Physical And Chemical Properties Analysis

5-methoxy-2-methyl-1H-indole-3-carbonitrile is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学研究应用

有机化学中的亲核反应性

5-甲氧基-2-甲基-1H-吲哚-3-腈在亲核反应性研究中具有显着相关性,特别是在与二苯甲基阳离子的反应中。该化合物属于吲哚家族,因其亲核性质而被广泛研究。了解这些性质对于有机合成和新化学反应的开发至关重要 (Lakhdar 等,2006)。

超分子聚集研究

对 5-甲氧基-2-甲基-1H-吲哚-3-腈衍生物的研究有助于理解超分子聚集。这涉及研究像吲哚衍生物这样的分子如何相互作用并组装成更大的结构,这对于开发新材料和理解生物过程至关重要 (Low 等,2007)。

药理活性化合物合成

该化合物在合成各种药理活性吲哚中发挥作用。这些合成对于创建新药和探索其潜在治疗应用非常重要。该领域的研究有助于药物化学和药物发现 (Hishmat 等,1999)。

癌症研究中显像剂的开发

5-甲氧基-2-甲基-1H-吲哚-3-腈的衍生物用于合成用于正电子发射断层扫描 (PET) 的新型显像剂,特别是在癌症研究中。这有助于癌症的早期检测和治疗,使其成为一个重要的研究领域 (Gao 等,2010)。

药物设计中的分子对接

在药物设计中,特别是针对 SARS-CoV-2 等病毒感染,该化合物的衍生物因其作为抑制剂的潜力而受到研究。分子对接研究有助于理解这些分子如何与病毒蛋白相互作用,从而帮助开发抗病毒药物 (Venkateshan 等,2020)。

作用机制

Target of Action

It is known that indole derivatives, which include 5-methoxy-2-methyl-1h-indole-3-carbonitrile, bind with high affinity to multiple receptors . This suggests that 5-methoxy-2-methyl-1H-indole-3-carbonitrile may interact with a variety of cellular targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-methoxy-2-methyl-1H-indole-3-carbonitrile may interact with its targets in a manner that modulates these biological activities.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities and can affect a wide range of biochemical pathways . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that 5-methoxy-2-methyl-1H-indole-3-carbonitrile could have diverse molecular and cellular effects.

安全和危害

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

5-methoxy-2-methyl-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-7-10(6-12)9-5-8(14-2)3-4-11(9)13-7/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFANMANNCRDQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623856 | |

| Record name | 5-Methoxy-2-methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-2-methyl-1H-indole-3-carbonitrile | |

CAS RN |

481668-37-5 | |

| Record name | 5-Methoxy-2-methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The crystal structure of 1-(2-fluorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-carbonitrile (C18H13FN2O2) has been determined to be orthorhombic, with the space group Pbca (no. 61). The unit cell dimensions are: a = 13.8082(4) Å, b = 9.7555(3) Å, c = 21.8116(7) Å. The unit cell volume is 2938.15(16) Å3, and it contains 8 molecules (Z = 8). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)

![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)

![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)

![7-Chloro-2-methylthieno[3,2-b]pyridine](/img/structure/B1358358.png)